molecular formula C13H18ClN3S B1393247 N1-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine CAS No. 1251614-57-9

N1-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine

Cat. No. B1393247
M. Wt: 283.82 g/mol
InChI Key: RJBOKSJJDFGIGM-UHFFFAOYSA-N
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Description

N1-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine, also known as CMT-3, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Novel Inhibitors for Malaria Treatment

Research by Krake et al. (2017) explored the development of novel chemotypes for malaria treatment, focusing on compounds structurally related to N1-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine. This study identified a related compound as a modest inhibitor of Plasmodium falciparum, offering potential for alternative malaria treatments (Krake et al., 2017).

Synthesis and Analysis of Palladium Complexes

F. Hahn et al. (2005) conducted a study involving the synthesis of palladium complexes using a ligand structurally similar to the compound . This research provided insights into the molecular structures and potential applications of these complexes in various fields, such as catalysis or material science (Hahn, Fehren, & Lügger, 2005).

Nuclear Magnetic Resonance Spectra Studies

A study by Freifelder, Mattoon, and Kriese (1967) examined the nuclear magnetic resonance spectra of compounds closely related to N1-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine. This research contributes to the understanding of the spectral properties and structural analysis of similar diamines (Freifelder, Mattoon, & Kriese, 1967).

Magnetic Properties in Chemical Compounds

Research led by J. Ribas et al. (1994) explored the synthesis, crystal structure, and magnetic properties of compounds involving structures similar to the target compound. This study contributes to the understanding of the magnetic behaviors of these compounds, which is crucial in materials science and related fields (Ribas, Monfort, Solans, & Drillon, 1994).

properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3S/c1-9-5-6-10(14)12-11(9)16-13(18-12)15-7-4-8-17(2)3/h5-6H,4,7-8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBOKSJJDFGIGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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